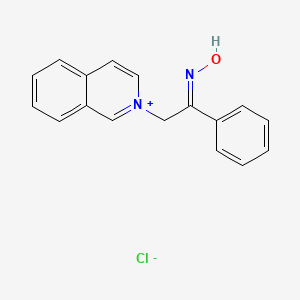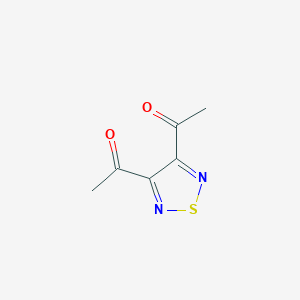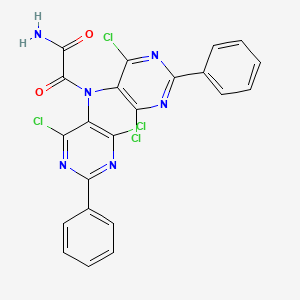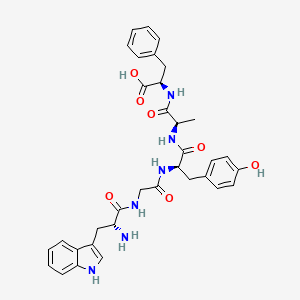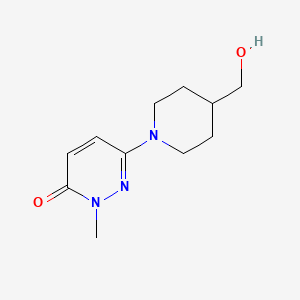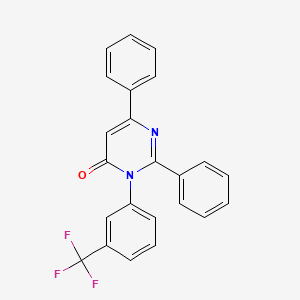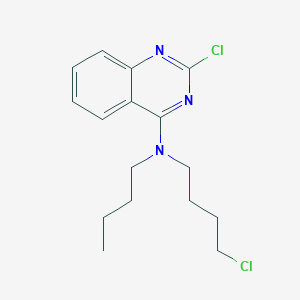
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine is a quinazoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core substituted with a butyl group and a chlorobutyl group at specific positions, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinazolin-4-amine as the core structure.
Substitution Reactions:
Reaction Conditions: These reactions often require strong bases or nucleophiles, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods:
Batch Production: Industrial-scale synthesis may involve batch reactors where the reaction mixture is maintained under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in an acidic or neutral medium.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Quinazolin-4-amine: The core structure without substitutions.
N-Butylquinazolin-4-amine: Similar to the target compound but without the chlorobutyl group.
N-(4-Chlorobutyl)quinazolin-4-amine: Similar to the target compound but without the butyl group.
Uniqueness: The presence of both butyl and chlorobutyl groups on the quinazoline core distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
84347-17-1 |
|---|---|
Molecular Formula |
C16H21Cl2N3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-2-3-11-21(12-7-6-10-17)15-13-8-4-5-9-14(13)19-16(18)20-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
IMQSFMYGDBHSHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
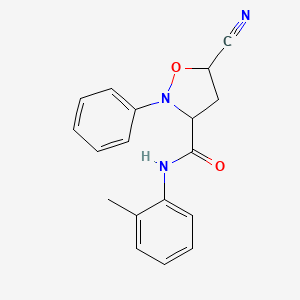
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)
